molecular formula C22H16FN5O B2764250 1-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole CAS No. 1396809-05-4

1-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole

Cat. No.: B2764250
CAS No.: 1396809-05-4
M. Wt: 385.402
InChI Key: RZWMHIOTVVSPGF-UHFFFAOYSA-N
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Description

1-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole is a complex organic compound that features a combination of indole, triazole, and pyridine moieties. These structural elements are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and drug development.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

The synthesis of 1-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the indoline core, followed by the introduction of the triazole and pyridine groups through cyclization and coupling reactions. Common reagents used in these reactions include azides, alkynes, and halogenated pyridines. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .

Scientific Research Applications

1-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar compounds include other indole derivatives, triazole-containing molecules, and pyridine-based compounds. What sets 1-[1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]-2,3-dihydro-1H-indole apart is its unique combination of these three moieties, which enhances its biological activity and specificity. Examples of similar compounds include:

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-(2-fluorophenyl)-5-pyridin-2-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O/c23-16-8-2-4-11-19(16)28-21(17-9-5-6-13-24-17)20(25-26-28)22(29)27-14-12-15-7-1-3-10-18(15)27/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWMHIOTVVSPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C(N(N=N3)C4=CC=CC=C4F)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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